(Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate
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Overview
Description
(Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Cyclohexylidene formation: The Boc-protected amine is then reacted with an appropriate aldehyde or ketone to form the cyclohexylidene intermediate.
Esterification: The final step involves the esterification of the cyclohexylidene intermediate with ethyl acetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate involves the protection of amine groups during chemical reactions. The Boc group provides steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: Similar in structure and function, used in peptide synthesis.
tert-Butoxycarbonyl-protected amines: Commonly used in organic synthesis for protecting amine groups.
Uniqueness
(Z)-ethyl 2-(2-(tert-butoxycarbonylamino)cyclohexylidene)acetate is unique due to its specific structure, which combines the Boc-protected amine with a cyclohexylidene and ester functional groups. This combination provides versatility in synthetic applications and allows for the formation of complex molecules with high specificity.
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
ethyl (2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-8-6-7-9-12(11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18)/b11-10- |
InChI Key |
WPICAGDECTWNBZ-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCCC1NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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